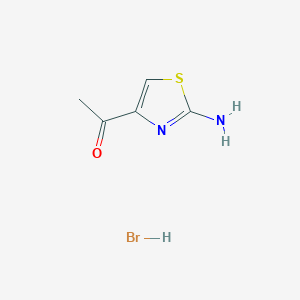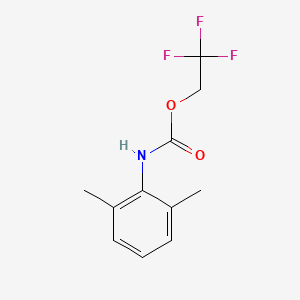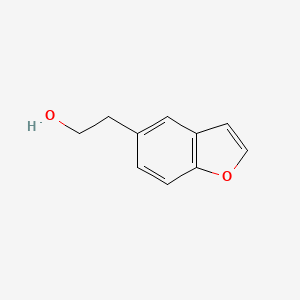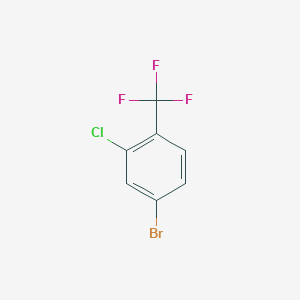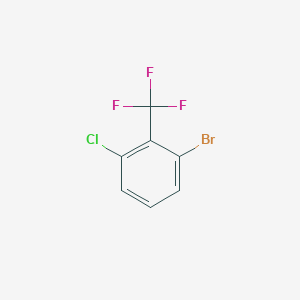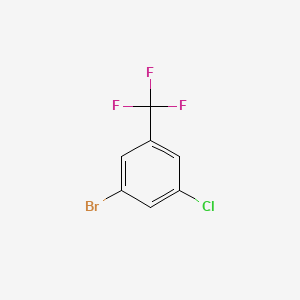
5-Bromo-2,4-dichlorotoluene
Vue d'ensemble
Description
The compound 5-Bromo-2,4-dichlorotoluene is a halogenated aromatic compound that has been the subject of various studies due to its interesting chemical and physical properties. It is related to other bromo-chlorotoluene isomers and has been investigated in the context of electron attachment, crystallography, and reactivity with other chemical species.
Synthesis Analysis
The synthesis of compounds related to 5-Bromo-2,4-dichlorotoluene has been explored in several studies. For instance, a novel compound, 4-Bromo-2-(2,5-dichloro-phenylimino)-phenol (BDP), was synthesized and characterized, indicating the potential for creating derivatives of bromo-chlorotoluene compounds . Additionally, the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine, which is structurally similar to 5-Bromo-2,4-dichlorotoluene, was studied, showing the formation of a main product through X-ray crystallography analysis .
Molecular Structure Analysis
The molecular structure of compounds closely related to 5-Bromo-2,4-dichlorotoluene has been analyzed using various spectroscopic techniques and theoretical calculations. For example, the molecular structure, vibrational spectroscopy, and NMR studies of α-Bromo-2,6-dichlorotoluene were reported, providing insights into the geometry and electronic properties of such molecules . Crystallography has also been used to determine the structure of similar compounds, revealing details about their crystal systems and space groups .
Chemical Reactions Analysis
The reactivity of bromo-chlorotoluene isomers, including those similar to 5-Bromo-2,4-dichlorotoluene, has been investigated. Dissociative electron attachment studies have shown that both Cl- and Br- ions can be formed from these molecules, with the ion yields showing a pronounced temperature effect . Additionally, the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with secondary amines has been explored, leading to the synthesis of substituted aminopyrimidines .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-chlorotoluene isomers have been studied through various methods. Temperature dependence of dissociative electron attachment to these isomers has been examined, revealing the role of out-of-plane vibrations in the energy transfer towards bond breaking . The vibrational frequencies and thermodynamic properties of related compounds have been calculated using DFT and TD-DFT methods, providing a deeper understanding of their properties . Furthermore, the crystal structures of related compounds have been analyzed to understand their intermolecular interactions and stability .
Applications De Recherche Scientifique
Application 1: Isomerization of 2,5-dichlorotoluene to 2,4-dichlorotoluene
- Summary of the Application : This research investigates the influence of the catalyst HZSM-5 on the isomerization of 2,5-dichlorotoluene (2,5-DCT) to produce 2,4-dichlorotoluene (2,4-DCT). The goal is to convert the low value-added product 2,5-DCT into the more valuable 2,4-DCT .
- Methods of Application/Experimental Procedures : The process involves hydrothermal treatment, which leads to a decrease in total acidity and Brønsted/Lewis ratio of HZSM-5 while generating new secondary pores. These characteristics result in excellent selectivity for post-hydrothermal modified HZSM-5 in the isomerization reaction from 2,5-DCT to 2,4-DCT .
Application 2: Proteomics Research
- Summary of the Application : 5-Bromo-2,4-dichlorotoluene is used as a specialty product in proteomics research .
Application 3: Pesticide and Pharmaceutical Intermediate
- Summary of the Application : 5-Bromo-2,4-dichlorotoluene is used as a pesticide and pharmaceutical intermediate .
Application 4: Solvent in Catalytic Oxidation
- Summary of the Application : 5-Bromo-2,4-dichlorotoluene is used as an oxidant and a solvent during anaerobic catalytic oxidation of secondary alcohols by using an in situ (N -heterocyclic carbene)-Ni (0) system .
Application 5: Growth Supplement in Culture Media
Safety And Hazards
Propriétés
IUPAC Name |
1-bromo-2,4-dichloro-5-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2/c1-4-2-5(8)7(10)3-6(4)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNSANITIQULLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80607495 | |
| Record name | 1-Bromo-2,4-dichloro-5-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80607495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2,4-dichlorotoluene | |
CAS RN |
85072-41-9 | |
| Record name | 1-Bromo-2,4-dichloro-5-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80607495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



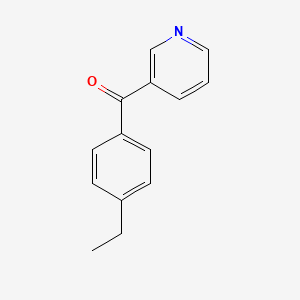
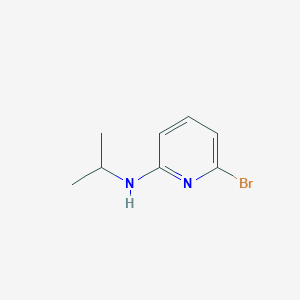

![5-Bromo-2-chlorobenzo[d]thiazole](/img/structure/B1287683.png)
